3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Descripción
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-5-30-11-10-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-6-8-16(29-4)9-7-15/h6-9,14H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZONELJKZSYIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 398.4 g/mol
The compound features a purine-like core with various substituents that may influence its biological activity.
Research indicates that compounds within this structural class may interact with several biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The compound may act as an allosteric modulator at specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of compounds related to this structure. For instance:
- Cytokine Inhibition : The compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases .
Antitumor Activity
Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve inducing apoptosis and inhibiting cell proliferation.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that concentrations up to 160 μM did not significantly affect cell viability in RAW264.7 cells, indicating a favorable safety profile .
- Inflammatory Cytokine Secretion : ELISA assays revealed that treatment with this compound significantly reduced the secretion of inflammatory cytokines in a dose-dependent manner, comparable to established anti-inflammatory drugs like Indomethacin .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the purine core were found to influence biological activity significantly. For example, modifications at the 9-position with different phenyl groups enhanced anti-inflammatory properties .
Comparative Biological Activity Table
| Compound | Anti-inflammatory Activity | Cytotoxicity | Antitumor Activity |
|---|---|---|---|
| This compound | Significant inhibition of TNF-α and IL-6 | Low cytotoxicity at 160 μM | Moderate against specific cancer lines |
| Related Compound A | Comparable anti-inflammatory effects | Moderate cytotoxicity | High against breast cancer cells |
| Related Compound B | Mild inhibition | High cytotoxicity | Low against lung cancer cells |
Comparación Con Compuestos Similares
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and molecular data between Compound A and its analogs:
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in Compound A donates electrons via resonance, enhancing interactions with aromatic residues in biological targets. In contrast, Analog 3’s 4-chlorophenyl group withdraws electrons, which may reduce hydrogen-bonding capacity .
- Hydrophobicity : Analog 2’s pentyl group increases lipophilicity (clogP ~3.5 estimated) compared to Compound A’s ethoxyethyl group (clogP ~2.1), suggesting divergent pharmacokinetic profiles .
Structural Determination
Crystallographic data for such compounds are often resolved using SHELX software (), which refines small-molecule structures with high precision. For example:
- SHELXL: Used for refining hydrogen-bonding networks and torsional angles in purino-pyrimidine derivatives .
- SHELXS : Employed in phase determination for analogs with heavy atoms (e.g., chlorine in Analog 3) .
Implications for Bioactivity
- Compound A : The 4-methoxyphenyl and ethoxyethyl groups may enhance solubility and target binding compared to Analog 3’s chloro substituent.
- Analog 2 : Increased lipophilicity could improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Analog 1 : Steric effects from the 3-methoxy group might reduce efficacy in enzymes requiring planar substrate recognition .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups for hydroxyl protection) and crystallization from polar aprotic solvents like DMF to enhance purity . Key steps include monitoring intermediates via TLC/HPLC and optimizing reaction time/temperature to minimize byproducts. Purification via column chromatography with gradient elution is recommended for isolating the final product.
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
X-ray crystallography provides definitive confirmation of molecular geometry, while NMR (¹H/¹³C, DEPT, COSY) resolves substituent positions and stereochemistry . Mass spectrometry (HRMS) validates molecular weight, and HPLC with UV/Vis detection ensures purity (>98%). For dynamic behavior, variable-temperature NMR or IR spectroscopy can assess conformational stability .
Q. How can researchers integrate theoretical frameworks into experimental design for this compound?
Align hypotheses with existing pharmacological or chemical theories (e.g., structure-activity relationships or molecular docking models). For example, use density functional theory (DFT) to predict electronic properties or ligand-receptor interactions before synthesizing derivatives .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled synthesis?
Implement a 2^k factorial design to test variables like catalyst loading, solvent polarity, and temperature. For instance, a 2³ design (8 experiments) identifies interactions between ethoxyethyl group incorporation and methoxyphenyl ring stability. Analyze outcomes via ANOVA to prioritize factors affecting yield and selectivity .
Q. What methodologies resolve contradictions in reported biological activity data?
Conduct meta-analyses of existing datasets to identify outliers or confounding variables (e.g., assay type or cell-line specificity). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition paired with in silico molecular dynamics simulations) . Replicate studies under standardized conditions to isolate compound-specific effects from experimental artifacts.
Q. How can AI-driven simulations enhance predictive modeling of this compound’s pharmacokinetics?
Use COMSOL Multiphysics or Gaussian-based tools to simulate absorption/distribution profiles. Train machine learning models on structural analogs to predict metabolic stability or toxicity. For example, neural networks trained on pyrimidine-dione derivatives can forecast hepatic clearance rates, guiding in vivo study design .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Combine CRISPR-Cas9 gene editing (to knockout putative targets) with proteomic profiling (e.g., SILAC or TMT labeling) to map interaction networks. Cross-reference results with transcriptomic data (RNA-seq) to identify downstream pathways. Use isotopic labeling (e.g., ¹⁴C) for tracer studies in pharmacokinetic models .
Methodological Notes
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed effects, distinguishing direct compound interactions from systemic noise .
- Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line monitoring of synthesis intermediates .
- Theoretical Alignment : Ground hypotheses in chemoinformatic frameworks (e.g., Lipinski’s Rule of Five) to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
